molecular formula C15H11N3O2 B5646071 2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one

2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one

Cat. No. B5646071
M. Wt: 265.27 g/mol
InChI Key: ZUOLHTSRMNXWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PPAO and has a molecular formula of C16H11N3O2.

Mechanism of Action

The mechanism of action of PPAO is not fully understood, but it is thought to involve the inhibition of key cellular processes, including DNA replication and protein synthesis. This inhibition ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPAO has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. Additionally, PPAO has been shown to exhibit antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using PPAO in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising compound for the development of anticancer drugs. However, one limitation of using PPAO is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of PPAO, including the development of novel anticancer drugs based on its structure and the investigation of its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of PPAO and its potential toxicity.

Synthesis Methods

PPAO can be synthesized using a variety of methods, including the reaction of 3-aminopyridine-4-carbaldehyde with 2-phenyl-2-oxoacetamide in the presence of acetic acid. This reaction results in the formation of PPAO as a yellow solid.

Scientific Research Applications

PPAO has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, PPAO has been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against a variety of bacterial strains.

properties

IUPAC Name

2-phenyl-4-(pyridin-3-yliminomethyl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15-13(10-17-12-7-4-8-16-9-12)18-14(20-15)11-5-2-1-3-6-11/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOLHTSRMNXWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-phenyl-4-[(pyridin-3-ylamino)methylidene]-1,3-oxazol-5(4H)-one

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